2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide
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Overview
Description
2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide is a novel small molecule with potential anticancer properties. It combines a pyrazoline-bearing hybrid structure with 1,3,4-thiadiazole and dichloroacetic acid moieties. The compound was synthesized using a cost-effective approach, starting from 5-amino-1,3,4-thiadiazole-2-thiol. The synthetic strategy involved stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound. The structure was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate reagents to introduce the dichloroacetic acid and pyrazoline moieties. The stepwise alkylation and acylation reactions lead to the formation of the target compound with a yield of 90% .
Molecular Structure Analysis
The molecular structure of This compound was fully characterized using various spectroscopic methods. Notably, it features a central pyridine core with pendant alkylated 4-pyridyl arms at the 3,5-positions. The compound contains three triflate anions (CF3SO3-) in the asymmetric unit, connected to the pincer cation by strong N–H⋯O hydrogen bonds. The overall molecular packing involves intermolecular N–H⋯O and C–H⋯O contacts, forming an 18-molecule aggregate in a 3-dimensional supramolecular synthon .
Chemical Reactions Analysis
The synthetic pathways used for obtaining new anticancer agents often require fast, easy, and cost-effective schemes. The combination of substituted pyrazoline and 1,3,4-thiadiazole scaffolds is crucial in modern anticancer drug design. These small molecules play a significant role in high-affinity ligand design, overcoming multidrug resistance, and targeting potential anticancer receptors .
Properties
IUPAC Name |
2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c1-23-9-4-2-8(3-5-9)13-19-15(24-21-13)20-14(22)10-6-12(17)18-7-11(10)16/h2-7H,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCPEHVIONZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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